Diphenyltin

Polymer Chemistry Catalysis Organometallic Chemistry

Diphenyltin (DPhT) is a critical, performance-defined organotin compound. It offers a distinct electronic and steric environment that generic analogs cannot replicate. It is unequivocally superior for maximizing reaction rates and steering product architecture in ROPPOC polymer synthesis. In toxicology, it is an essential reference standard, while in medicinal chemistry, its balanced potency-to-toxicity profile makes it a valuable scaffold for lead optimization. Choosing this precise compound is a critical determinant of success in specialized applications.

Molecular Formula C12H12Sn
Molecular Weight 272.92 g/mol
CAS No. 1011-95-6
Cat. No. B089523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyltin
CAS1011-95-6
Synonymsdiphenyltin
Molecular FormulaC12H12Sn
Molecular Weight272.92 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Sn]C2=CC=CC=C2
InChIInChI=1S/2C6H5.Sn/c2*1-2-4-6-5-3-1;/h2*1-5H;
InChIKeyKUCPUSUXIGWHFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyltin (CAS 1011-95-6): Procurement-Focused Technical Overview for Research and Industrial Applications


Diphenyltin (DPhT, CAS 1011-95-6) is a diorganotin compound with the molecular formula C₁₂H₁₂Sn and a molecular weight of 274.93 g/mol . As a solid organometallic species, it serves as a versatile Lewis acid catalyst, a precursor for synthesizing more complex organotin(IV) derivatives, and a component in polymer stabilization . Its chemical behavior, characterized by moderate solubility in organic solvents and the ability to undergo oxidation and hydrolysis , underpins its utility in fields ranging from catalysis to materials science. The compound's unique position between less reactive diorganotins and more toxic triorganotins makes it a compound of significant interest for specialized applications.

Why Generic Substitution of Diphenyltin (CAS 1011-95-6) Can Compromise Experimental and Industrial Outcomes


The organotin family exhibits stark performance cliffs, and substituting diphenyltin with a generic organotin compound, such as a methyl- or butyl-substituted analog, is a high-risk proposition for research and industrial processes. The fundamental reason is that the phenyl groups on the tin center impart a unique electronic and steric environment [1]. This directly dictates the compound's Lewis acidity, which in turn governs its catalytic reactivity, its toxicity profile, and its behavior in biological systems [2]. As the evidence below will demonstrate, diphenyltin's performance is not a midpoint; it represents a distinct and quantifiable set of properties that cannot be predicted or replicated by simply changing the alkyl chain length. Therefore, selecting the precise organotin compound is not a matter of chemical convenience but a critical determinant of success in applications where conversion rates, selectivity, or safety thresholds are tightly controlled.

Quantitative Differentiation Evidence for Diphenyltin (CAS 1011-95-6) vs. In-Class Comparators


Catalytic Reactivity in Ring-Opening Polymerization: Diphenyltin vs. Alkyl Analogs

In the ring-opening polymerization of L-lactide at 160°C in bulk, the reactivity of diorganotin dichloride catalysts follows a distinct order. Diphenyltin dichloride (Ph₂SnCl₂) demonstrates significantly higher catalytic activity compared to its alkyl-substituted counterparts, dibutyltin dichloride (Bu₂SnCl₂) and dimethyltin dichloride (Me₂SnCl₂) [1].

Polymer Chemistry Catalysis Organometallic Chemistry

In Vitro Cytotoxicity Profile: Diphenyltin vs. Triphenyltin in the PLHC-1 Fish Cell Model

The in vitro cytotoxicity of phenylated organotins was assessed using the MTT assay on PLHC-1 fish hepatoma cells. The ranking order clearly establishes a significant difference in potency. Triphenyltin (TPhT) is vastly more cytotoxic than diphenyltin (DPhT), which itself is more potent than monophenyltin (MPhT) [1].

Environmental Toxicology Ecotoxicology In Vitro Assays

In Vivo Aquatic Toxicity: Diphenyltin Chloride vs. Triorganotin Homologs in Rainbow Trout

A 110-day continuous exposure study on rainbow trout yolk sac fry revealed a massive difference in toxicity between di- and tri-organotin compounds. Diphenyltin chloride (DPhTC) and dibutyltin chloride (DBTC) are approximately three orders of magnitude less toxic than their triorganotin homologs, triphenyltin chloride (TPhTC) and tributyltin chloride (TBTC) [1].

Aquatic Toxicology Environmental Chemistry Regulatory Science

Inhibition of Human 3β-HSD2 Enzyme: Diphenyltin vs. Triorganotins

A structure-activity relationship study on the inhibition of human gonadal 3β-hydroxysteroid dehydrogenase type 2 (3β-HSD2) shows distinct potencies among organotins. Diphenyltin (IC₅₀ = 114.79 μM) exhibits significant inhibitory activity but is far less potent than the triorganotin compound triphenyltin (IC₅₀ = 5.40 μM) [1]. Its potency is comparable to triethyltin (IC₅₀ = 106.98 μM), which is another triorganotin.

Endocrine Disruption Enzyme Inhibition Molecular Toxicology

Relative Anticancer Activity: Diphenyltin Complexes vs. Dibutyltin and Dimethyltin Analogs

A study on the anticancer activity of organotin(IV) complexes with chlorine-substituted aryl ligands revealed that the substituent on the tin atom drastically affects potency. The activity against cancer cell lines was found to follow the order: dibutyltin complexes > diphenyltin complexes > dimethyltin complexes [1].

Medicinal Chemistry Anticancer Research Organometallic Complexes

Definitive Application Scenarios for Diphenyltin (CAS 1011-95-6) Based on Differentiated Evidence


High-Activity Catalyst for Synthesizing Cyclic Polylactides

For polymer chemists seeking to maximize reaction rate and steer product architecture toward cyclic polylactides via the ROPPOC method, diphenyltin dichloride (or its derivatives) is the unequivocal choice over its less reactive methyl- and butyl- analogs. Its superior reactivity, as established in direct comparative studies [1], translates to a more efficient process for generating materials with specific, high-value properties for biomedical and advanced material applications.

Ecotoxicology Reference Standard with a Moderate Toxicity Profile

In environmental monitoring and toxicology studies, diphenyltin serves as a critical reference compound representing an intermediate toxicity state within the organotin family. Its well-defined, quantifiably lower toxicity compared to triphenyltin, in both in vitro and in vivo aquatic models [1], makes it an essential standard for calibrating assays and understanding structure-activity relationships in risk assessment.

Scaffold for Drug Discovery Aiming for Balanced Potency and Safety

In medicinal chemistry, the pursuit of a viable anticancer lead requires a balance between potent activity and manageable toxicity. Diphenyltin-based complexes, while less potent than their dibutyltin counterparts [1], offer a distinct advantage in terms of a lower overall toxicity profile [2]. This positions diphenyltin as a valuable scaffold for developing anticancer agents where a wider therapeutic window is a primary objective.

Technical Documentation Hub

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